molecular formula C8H9N3O B13673960 2,4-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one

2,4-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B13673960
M. Wt: 163.18 g/mol
InChI Key: OMCGYEXNRRNRSM-UHFFFAOYSA-N
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Description

2,4-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of catalysts like copper oxide-zinc oxide/alumina-titania (CuOx-ZnO/Al2O3-TiO2) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazolopyrimidines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as a BTK inhibitor and its applications in neuroprotection and cancer therapy highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2,4-dimethylpyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H9N3O/c1-6-5-7-10(2)8(12)3-4-11(7)9-6/h3-5H,1-2H3

InChI Key

OMCGYEXNRRNRSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC(=O)N(C2=C1)C

Origin of Product

United States

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